2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22-12-14(16-5-3-4-6-18(16)22)10-19(24)21-15-7-8-17-13(9-15)11-20(25)23(17)2/h3-9,12H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIXFUHRJSQVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(C(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies and findings.
Synthesis
The compound can be synthesized through various chemical reactions involving indole derivatives. A notable method includes the reaction of 1-methylindole with acetic anhydride and subsequent modifications to introduce the oxo group. The detailed synthetic pathway can be summarized as follows:
- Starting Material : 1-Methylindole
- Reagents : Acetic anhydride, specific catalysts (e.g., Lewis acids)
- Conditions : Controlled temperature and time to optimize yield
Antiproliferative Effects
Recent studies have demonstrated that derivatives of indole compounds, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), HT-29 (colorectal cancer)
- IC50 Values :
- HeLa:
- MCF-7:
- HT-29:
These results indicate that the compound effectively inhibits cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its antiproliferative effects involves:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death through intrinsic pathways.
- Tubulin Polymerization Inhibition : Similar to colchicine, it disrupts microtubule dynamics, which is crucial for mitosis.
Case Studies
A recent study focused on the structure-function relationship of various indole derivatives highlighted the importance of specific functional groups in enhancing biological activity. The study utilized molecular docking and in vitro assays to confirm that modifications to the indole structure significantly affect binding affinity to tubulin .
Data Summary Table
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | HeLa | 0.52 | G2/M arrest, apoptosis |
| 7d | MCF-7 | 0.34 | G2/M arrest, apoptosis |
| 7d | HT-29 | 0.86 | G2/M arrest, apoptosis |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Variations
Key Analogues:
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide (): Contains a dihydroindol-5-yl group but substitutes the methyl group with an acetyl at N1 and includes a chloroacetamide.
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives ():
- Features a 3,4,5-trimethoxyphenyl group and a pyrazole/triazole substituent.
- Impact : The trimethoxyphenyl moiety enhances tubulin-binding activity, contributing to anticancer effects .
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide ():
- Contains two indole groups linked via an ethyl-acetamide chain, with a methoxy substituent.
- Impact : The ethyl spacer and methoxy group increase molecular weight (361.44 vs. ~319.38 for the target) and modulate lipophilicity (logP 3.28) .
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Substituent Effects :
- Methyl groups at N1 (common in all compounds) improve metabolic stability by blocking oxidative degradation.
- Heterocyclic substituents (e.g., pyrazole in ) enhance target selectivity but may increase molecular weight .
Structural Rigidity :
- The dihydroindolone in the target compound introduces conformational flexibility, which could reduce binding affinity compared to rigid adamantane-containing analogues ().
Synthetic Feasibility :
- Amide coupling methods (e.g., oxalyl chloride, carbodiimides) are widely applicable, as seen in and , making the target compound synthetically accessible.
Preparation Methods
Alkylation of Indole at the 1-Position
The 1-methylindole moiety is synthesized via alkylation of indole using methyl halides under basic conditions. As described in patents and, sodium hydride (60% in mineral oil) in dimethyl sulfoxide (DMSO) facilitates deprotonation of indole at the 1-position, followed by nucleophilic substitution with methyl iodide. For example:
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Reaction Setup : A suspension of sodium hydride (0.37 g, 9.25 mmol) in dry DMSO (20 mL) is stirred under nitrogen.
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Indole Activation : Indole (1.0 g, 8.54 mmol) in DMSO (1 mL) is added dropwise, and the mixture is heated to 60°C for 1 hour to form the sodium indole intermediate.
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Methylation : Methyl iodide (2.82 mL, 45.3 mmol) in DMSO (2.8 mL) is added dropwise. The reaction is stirred overnight at room temperature.
-
Workup : The mixture is poured into water (200 mL), extracted with ethyl acetate (2 × 50 mL), washed with saturated NaCl, dried (Na₂SO₄), and concentrated.
-
Purification : Column chromatography (silica gel, n-hexane) yields 1-methylindole as a colorless oil (1.86 g, 85% yield).
Key Data :
Functionalization to 2-(1-Methyl-1H-Indol-3-yl)Acetic Acid
The acetic acid side chain is introduced via Friedel-Crafts acetylation or Gabriel synthesis. Patent details the use of chloroacetyl chloride in the presence of AlCl₃:
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Acylation : 1-Methylindole (1.0 g, 7.6 mmol) is reacted with chloroacetyl chloride (1.2 mL, 15.2 mmol) in dichloromethane (20 mL) at 0°C.
-
Stirring : The reaction proceeds for 4 hours at room temperature.
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Hydrolysis : The intermediate is hydrolyzed with 10% NaOH to yield 2-(1-methyl-1H-indol-3-yl)acetic acid.
Optimization :
-
Solvent : Dichloromethane improves electrophilic substitution vs. competing polymerization.
-
Yield : 70–75%
Synthesis of 1-Methyl-2-Oxo-2,3-Dihydro-1H-Indol-5-yl Amine
Nitration and Reduction
The 5-amino group is introduced via nitration followed by catalytic hydrogenation:
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Nitration : 1-Methylindole (1.0 g, 7.6 mmol) is treated with HNO₃/H₂SO₄ at 0°C to afford 5-nitro-1-methylindole.
-
Reduction : The nitro compound is hydrogenated over Pd/C (10%) in ethanol to yield 5-amino-1-methylindole.
Conditions :
Oxindole Formation
Oxidation of 5-amino-1-methylindole to the 2-oxo-2,3-dihydro derivative is achieved using potassium permanganate in acidic medium:
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Oxidation : 5-Amino-1-methylindole (1.0 g, 6.8 mmol) is stirred with KMnO₄ (2.15 g, 13.6 mmol) in 10% H₂SO₄ at 50°C for 3 hours.
-
Workup : The mixture is filtered, neutralized with NaOH, and extracted with ethyl acetate.
Characterization :
Amide Coupling Strategy
Activation of Carboxylic Acid
The acetic acid derivative is activated using 1,1′-carbonyldiimidazole (CDI):
Amidation with 5-Aminooxindole
The activated acid is reacted with 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-amine:
-
Coupling : The acyl imidazolide (5.2 mmol) is added to a solution of the amine (1.0 g, 6.2 mmol) in THF (15 mL).
-
Stirring : The reaction proceeds at room temperature for 4 hours.
-
Workup : The solvent is removed, and the residue is purified via column chromatography (ethyl acetate/hexane, 1:1).
Data :
-
Yield : 65–70%
-
HPLC Purity : >98%
-
-NMR : δ 2.98 (s, 3H, N–CH₃), 3.72 (s, 3H, N–CH₃), 6.45–7.82 (m, 7H, aromatic).
Analytical Validation
Spectroscopic Characterization
Chromatographic Data
| Parameter | Value |
|---|---|
| Retention Time (HPLC) | 12.4 min |
| Mobile Phase | Acetonitrile/water (70:30) |
| Column | C18, 5 µm, 250 × 4.6 mm |
Q & A
Q. What are the common synthetic routes for preparing 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide?
The synthesis typically involves multi-step reactions starting with indole derivatives and acetamide precursors. Key steps include:
- Coupling reactions using carbodiimides (e.g., EDC/HOBt) to link indole and acetamide moieties .
- Methylation of indole nitrogen using methyl iodide or dimethyl sulfate under basic conditions .
- Oxidation of dihydroindole to the 2-oxo derivative using oxidizing agents like PCC or MnO₂ . Reaction conditions (e.g., 0–5°C for coupling, 60–80°C for methylation) and solvent selection (DMF, THF) are critical for yield optimization .
Q. Which spectroscopic techniques are used to characterize this compound?
Q. How is the compound screened for biological activity in early-stage research?
Initial screening focuses on:
- Anticancer assays : MTT or SRB tests against cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
- Antioxidant activity : DPPH and FRAP assays to quantify radical scavenging capacity (e.g., 85% inhibition at 50 µM) .
- Antimicrobial testing : Disc diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
Structure-Activity Relationship (SAR) studies involve:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity, while methoxy groups improve antioxidant properties .
- Hybrid scaffolds : Combining indole with benzodioxole (e.g., ) increases blood-brain barrier penetration for neuroprotective studies .
Example SAR Table (from ):
| Compound | Substituent | DPPH IC₅₀ (µM) | FRAP Activity (%) |
|---|---|---|---|
| 3j | 4-Cl | 12.3 | 92 |
| 3a | 3-NO₂ | 18.7 | 85 |
Q. What strategies optimize synthetic yield and purity for scaled-up production?
Advanced optimization includes:
- Design of Experiments (DoE) : Taguchi methods to prioritize factors like temperature and catalyst loading .
- Continuous flow synthesis : Reduces side products (e.g., ) by improving reaction control .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. What mechanistic insights exist for its interaction with biological targets?
Proposed mechanisms include:
- Bcl-2/Mcl-1 inhibition : Disruption of protein-protein interactions in apoptosis pathways (via molecular docking, ΔG = -9.8 kcal/mol) .
- ROS scavenging : Electron donation from indole’s π-system stabilizes free radicals .
- Enzyme inhibition : Competitive binding to kinase ATP pockets (e.g., EGFR with Ki = 0.45 µM) .
Q. How is stability assessed under varying storage and physiological conditions?
Stability studies evaluate:
- Thermal degradation : TGA/DSC analysis shows decomposition above 200°C .
- pH sensitivity : HPLC monitoring reveals hydrolysis of the amide bond at pH < 3 .
- Light exposure : Photodegradation pathways identified via LC-MS (e.g., indole ring oxidation) .
Q. What computational methods are used to predict bioactivity and toxicity?
Advanced tools include:
- Molecular dynamics simulations : To assess binding stability with Bcl-2 (RMSD < 2.0 Å over 100 ns) .
- ADMET prediction : SwissADME for bioavailability (TPSA = 85 Ų, logP = 2.1) and ProTox-II for hepatotoxicity alerts .
Data Analysis and Validation
Q. How are analytical methods validated for quantifying the compound?
Validation follows ICH guidelines:
- HPLC : Linearity (R² > 0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), precision (%RSD < 2%) .
- LC-MS/MS : MRM transitions (m/z 350 → 205) with inter-day accuracy of 98–102% .
Q. How do researchers reconcile conflicting bioactivity data across studies?
Contradictions are addressed by:
- Assay standardization : Using identical cell lines (e.g., NCI-60 panel) and incubation times .
- Structural verification : Confirming batch purity via COSY/HMQC NMR to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
